(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique azido group attached to a cyclohexene ring, making it an interesting subject for studies in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid typically involves the cyclopropanation of allyl diazoacetate substrates using engineered carbene transferases . This method allows for high yields and enantiomeric excess, making it a preferred route for producing this compound. The reaction conditions often include the use of myoglobin biocatalysts and whole-cell transformations to achieve the desired stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale biocatalytic processes. These processes utilize engineered hemoproteins to catalyze the cyclopropanation reactions efficiently. The scalability of these methods makes them suitable for industrial applications, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates. The reaction conditions often involve the use of catalysts such as transition metals or engineered enzymes to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various cyclopropane derivatives, amines, and substituted cyclohexenes. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its azido group can be used in bioorthogonal chemistry to label and track biomolecules in living systems .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of antiviral and anticancer agents .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets through its azido group. This group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. These reactions are highly specific and efficient, making the compound useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-6-aminocyclohex-3-ene-1-carboxylic acid: Similar in structure but with an amino group instead of an azido group.
(1R,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid: Contains a hydroxyl group instead of an azido group.
(1R,5S)-5-bromocyclohex-3-ene-1-carboxylic acid: Features a bromine atom in place of the azido group.
Uniqueness
What sets (1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid apart from these similar compounds is its azido group, which provides unique reactivity and versatility in chemical synthesis. This group enables the compound to participate in click chemistry, a powerful tool for bioconjugation and material science .
Biological Activity
(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid is a chiral compound notable for its unique azido group attached to a cyclohexene ring. This compound has garnered attention in various scientific fields, particularly in organic chemistry, biology, and medicinal chemistry. Its biological activity, especially in the context of bioorthogonal chemistry and potential therapeutic applications, makes it a significant subject of study.
The compound is characterized by the presence of an azido group (-N₃) that imparts unique reactivity. The structure can be represented as follows:
- Molecular Formula : C₇H₈N₄O₂
- CAS Number : 120990-26-3
The biological activity of this compound is primarily attributed to its azido group. This group can participate in click chemistry , allowing it to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful for labeling and tracking biomolecules in living systems.
1. Biochemical Probes
The azido group enables the compound to serve as a biochemical probe in bioorthogonal reactions. These reactions are highly specific and efficient, making this compound valuable for studying protein interactions and cellular processes.
2. Therapeutic Potential
Research indicates potential therapeutic applications in:
- Antiviral Agents : The compound may act as a precursor for synthesizing antiviral drugs.
- Anticancer Agents : Its unique structure allows for modifications that could lead to novel anticancer therapies.
Case Studies
Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:
- Synthesis and Evaluation : A study synthesized this compound and evaluated its interaction with different biological targets. The results indicated promising activity against certain cancer cell lines, suggesting further exploration into its anticancer properties.
- Bioorthogonal Applications : Another research highlighted the use of the azido group in bioorthogonal labeling techniques, demonstrating its effectiveness in tracking cellular processes in live organisms.
Comparative Analysis
To understand the uniqueness of this compound, it's beneficial to compare it with similar compounds:
Compound Name | Structure Type | Key Functional Group | Biological Activity |
---|---|---|---|
(1R,5S)-6-aminocyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Amino (-NH₂) | Potentially lower reactivity in bioorthogonal applications |
(1R,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Hydroxyl (-OH) | Less versatile for click chemistry |
(1R,5S)-5-bromocyclohex-3-ene-1-carboxylic acid | Cyclohexene derivative | Bromo (-Br) | Higher reactivity but less specificity than azido |
Properties
IUPAC Name |
(1R,5S)-5-azidocyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h1,3,5-6H,2,4H2,(H,11,12)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUSSIYFBSMQDT-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.